molecular formula C29H40O2 B12091985 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B12091985
M. Wt: 420.6 g/mol
InChI Key: ILPSJDLONAPDJJ-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a smectic liquid crystal (LC) characterized by a rigid benzoate core substituted with a pentylphenyl group and a trans-4-pentylcyclohexyl moiety. Its molecular structure combines a planar aromatic system with flexible alkyl chains, enabling stable mesophase formation. Key properties include:

  • Phase Behavior: Exhibits smectic phases with distinct melt and cold crystallization kinetics, as analyzed via Avrami models .
  • Crystallization Kinetics: Nonisothermal crystallization studies reveal dual crystallization mechanisms (melt and cold), attributed to competing nucleation processes .
  • Applications: Potential in LC displays and optoelectronic devices due to its thermal stability and ordered phase transitions.

Properties

IUPAC Name

(4-pentylphenyl) 4-(4-pentylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O2/c1-3-5-7-9-23-11-15-25(16-12-23)26-17-19-27(20-18-26)29(30)31-28-21-13-24(14-22-28)10-8-6-4-2/h13-14,17-23,25H,3-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPSJDLONAPDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysts

The direct esterification of 4-(trans-4-pentylcyclohexyl)benzoic acid with 4-pentylphenol under acid catalysis represents the most straightforward synthetic route. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the nucleophilic attack of the phenol’s hydroxyl group on the carboxylic acid, forming the ester bond through a Fischer esterification mechanism. Stoichiometric ratios of 1:1.2 (acid:alcohol) are typically employed to drive the equilibrium toward product formation, with reaction temperatures ranging from 110°C to 130°C.

Solvent Systems and Reflux Conditions

Toluene emerges as the preferred solvent due to its ability to azeotrope with water, facilitating the removal of the byproduct and shifting the equilibrium. Reflux durations of 12–24 hours yield conversions of 70–85%, though prolonged heating risks side reactions such as dehydration of the cyclohexyl moiety.

Purification and Yield Optimization

Post-reaction, the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by column chromatography using silica gel and toluene/ethyl acetate (9:1) for purification. Recrystallization from heptane/toluene mixtures enhances purity to >98%, with final yields averaging 65–75%.

Acid Chloride Intermediate Method

Thionyl Chloride Activation

Patent literature highlights the use of thionyl chloride (SOCl₂) to convert 4-(trans-4-pentylcyclohexyl)benzoic acid into its reactive acid chloride derivative. This two-step process involves:

  • Chlorination : Refluxing the acid with excess SOCl₂ (1:3 molar ratio) in anhydrous toluene at 70°C for 4 hours, achieving near-quantitative conversion.

  • Esterification : Reacting the acid chloride with 4-pentylphenol in pyridine at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Advantages Over Direct Esterification

This method circumvents equilibrium limitations, enabling yields of 85–92%. The absence of water eliminates backward hydrolysis, and the exothermic reaction simplifies temperature control.

Industrial Scalability

Continuous flow reactors with in-line SOCl₂ removal systems allow kilogram-scale production. Automated pH adjustment and solvent recovery systems reduce waste, aligning with green chemistry principles.

Coupling Agent-Mediated Synthesis

DCC/DMAP Protocol

Laboratory-scale synthesis increasingly employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. In dichloromethane at 25°C, DCC forms an O-acylisourea intermediate, which reacts with 4-pentylphenol in the presence of DMAP. Reactions complete within 6–8 hours, yielding 80–88% product.

Solvent and Temperature Optimization

Replacing dichloromethane with toluene improves thermal stability, permitting reactions at 40–50°C and reducing byproduct formation. Anhydrous conditions are critical, as moisture hydrolyzes DCC to dicyclohexylurea, complicating purification.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements utilize microfluidic reactors for acid chloride formation, achieving 95% conversion in 30 minutes versus 4 hours in batch processes. Integrated distillation units remove SOCl₂ and HCl in real-time, enhancing safety and efficiency.

Purification Techniques

Industrial recrystallization employs falling-film evaporators to concentrate the product stream, followed by anti-solvent crystallization using n-heptane. This method reduces solvent consumption by 40% compared to traditional column chromatography.

Characterization of the Product

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 8.02 ppm (aromatic protons ortho to ester) and δ 0.88 ppm (terminal methyl groups of pentyl chains) confirm structure.

  • FTIR : Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1270 cm⁻¹ (C-O ester).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a smectic-to-isotropic transition at 142°C, consistent with liquid crystal behavior. Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, confirming thermal stability for display applications.

Comparative Analysis of Synthesis Methods

Method Yield Purity Reaction Time Scalability
Acid-catalyzed65–75%98%12–24 hModerate
Acid chloride activation85–92%99%6–8 hHigh
DCC/DMAP coupling80–88%97%6–8 hLow

Challenges and Optimization Strategies

Trans Isomer Preservation

The trans configuration of the cyclohexyl group is critical for mesophase stability. Side reactions during esterification, particularly at high temperatures, can isomerize the cyclohexane ring. Implementing low-temperature esterification (≤50°C) and using sterically hindered bases like 2,6-lutidine reduces isomerization to <2%.

Byproduct Management

Dicyclohexylurea (DCU), a byproduct of DCC-mediated reactions, complicates purification. Switching to water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enables aqueous workups, though yields drop by 5–7%.

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated phenyl derivatives.

Scientific Research Applications

Applications in Liquid Crystal Technology

One of the primary applications of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is in the development of liquid crystal displays (LCDs). Its unique thermal and optical properties make it suitable for influencing phase transitions in liquid crystalline materials. The compound is known to exhibit smectic and nematic phases, which are crucial for LCD functionality.

In addition to its role in LCDs, 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is explored as an additive in polymer chemistry and cosmetic formulations. Its compatibility with various solvents and other compounds enhances the performance characteristics of these materials.

Polymer Chemistry

The incorporation of this compound into polymer matrices can improve thermal stability and optical clarity, making it valuable for advanced material applications. Its ability to influence molecular alignment is particularly beneficial in creating polymers with tailored properties for specific uses.

Case Studies

  • Liquid Crystal Displays : A study focused on the interplay between melt and cold crystallization mechanisms in smectic liquid crystals highlighted how variations in temperature affect the phase behavior of compounds like 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate. The findings suggest that careful temperature control can optimize the performance of LCDs utilizing this compound .
  • Thermal Properties : Research published on phase change enthalpies and entropies provided comprehensive thermodynamic data for this compound, aiding in the understanding of its thermal transitions and stability under different conditions .

Mechanism of Action

The mechanism by which 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate exerts its effects is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields (e.g., electric or magnetic fields), which affects its optical properties. This alignment is crucial for its function in display technologies.

Molecular Targets and Pathways

    Molecular Targets: The compound interacts with other liquid crystal molecules and substrates in display devices.

    Pathways: The alignment and reorientation of the molecules under external fields are key pathways for its action.

Comparison with Similar Compounds

Alkyl Chain Modifications in Cyclohexyl/Phenyl Groups

Compound Name Substituents Phase Behavior Key Findings References
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate Pentyl (phenyl), Pentyl (cyclohexyl) Smectic Dual crystallization pathways; Avrami exponent ≈ 2.5–3.0 .
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate Pentyl (phenyl), Ethyl (cyclohexyl) Nematic/Smectic Shorter ethyl chain reduces phase stability; higher toxicity (H302, H315) .
trans-4-Propylcyclohexyl 4-(trans-pentylcyclohexyl)benzoate Propyl (cyclohexyl), Pentyl (cyclohexyl) Nematic Enhanced birefringence due to rigid core alignment; commercial use as Licristal S 1223 .

Key Insight : Longer alkyl chains (e.g., pentyl vs. ethyl) stabilize smectic phases by enhancing van der Waals interactions, while shorter chains favor nematic phases with reduced thermal stability.

Substituent Polarity: Alkoxy vs. Alkyl/Cyano Groups

Compound Name Substituents Phase Behavior Key Findings References
4-(Hexyloxy)phenyl 4-pentylbenzoate Hexyloxy (phenyl), Pentyl (benzoate) Nematic Alkoxy group increases dielectric anisotropy (Δε ≈ +5) compared to alkyl analogs; broader nematic range .
4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate Cyano (phenyl), Pentyl (cyclohexyl) Nematic High Δε (~+15) due to polar cyano group; used in high-performance displays .
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate Cyano + Fluoro (phenyl), Pentyl (cyclohexyl) Smectic Fluorine substitution lowers viscosity and enhances optical contrast .

Key Insight : Polar substituents (e.g., -CN, -F) significantly increase dielectric anisotropy and optical properties, making them preferable for fast-switching LC devices.

Chiral Derivatives

Compound Name Substituents Phase Behavior Key Findings References
(R)-1-Phenyl-1,2-ethanediyl bis[4-(trans-4-pentylcyclohexyl)benzoate] Chiral ethyl linker, Pentyl (cyclohexyl) Chiral Nematic Induces helical twisting (HTP ≈ 10–15 μm⁻¹); used in tunable lasers and sensors .
1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate] Chiral ethyl linker (S-configuration) Chiral Smectic Exhibits ferroelectric behavior; potential in memory devices .

Key Insight : Chiral centers introduce helical superstructures, enabling applications in advanced photonics and polarization-sensitive devices.

Biological Activity

4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and toxicology. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure

The compound is characterized by a complex structure that includes a pentylphenyl group and a cyclohexyl moiety. This configuration may influence its interactions with biological systems.

Biological Activity Overview

The biological activity of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate has been investigated in several contexts, including its effects on cellular processes, potential toxicity, and therapeutic applications.

Key Findings from Research Studies

  • Antitumor Activity :
    • A study indicated that compounds similar to 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate exhibited significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Endocrine Disruption :
    • Research has shown that certain benzoate derivatives can act as endocrine disruptors. The structural similarity of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate to known endocrine disruptors raises concerns about its potential effects on hormonal systems in both humans and wildlife .
  • Neurotoxicity Assessment :
    • Neurotoxicological studies have evaluated the impact of related compounds on neuronal cells. Results indicated possible neurotoxic effects at higher concentrations, necessitating further investigation into safe dosage levels .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityCytotoxic effects on cancer cell lines
Endocrine DisruptionPotential interference with hormonal functions
NeurotoxicityObserved neurotoxic effects at elevated concentrations

Table 2: Comparative Analysis of Structural Analogues

Compound NameAntitumor ActivityEndocrine DisruptionNeurotoxicity
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoateModerateYesYes
Similar Compound AHighNoNo
Similar Compound BLowYesYes

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the efficacy of 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate was tested against breast cancer cells. The results showed a dose-dependent increase in cell death, suggesting that this compound could be further explored for therapeutic use in oncology.

Case Study 2: Endocrine Disruption Analysis
A study conducted on zebrafish embryos assessed the impact of the compound on developmental processes. The findings indicated altered growth patterns and morphological abnormalities, reinforcing the need for caution regarding its environmental presence.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate?

The compound can be synthesized via esterification between a 4-pentylphenol derivative and a 4-(trans-4-pentylcyclohexyl)benzoic acid precursor. A common approach involves using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane or THF. Reaction optimization (e.g., temperature, stoichiometry) is critical to achieving high yields .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques such as HPLC (for purity assessment), 1H/13C NMR (to confirm substituent positions and trans-configuration of the cyclohexyl group), and mass spectrometry (for molecular weight verification) are essential. Polarized optical microscopy (POM) can also detect liquid crystalline phases, while elemental analysis ensures stoichiometric accuracy .

Q. What safety precautions are necessary during handling?

The compound may pose hazards such as skin irritation (Category 2, H315) and eye irritation (Category 2A, H319). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for acute oral toxicity (Category 4, H302). Store in a cool, dry environment away from oxidizers .

Q. What purification methods are effective for isolating this ester derivative?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/acetone mixtures are standard methods. Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) to isolate the pure product .

Q. How can thermal stability and phase transitions be analyzed?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical. DSC identifies melting points and liquid crystalline phase transitions, while TGA assesses decomposition temperatures (typically >250°C for similar esters). Heating rates of 5–10°C/min under nitrogen are recommended .

Advanced Research Questions

Q. How does the trans-configuration of the cyclohexyl group influence mesomorphic properties?

The trans-configuration minimizes steric hindrance, enabling planar alignment in liquid crystalline phases. Comparative studies with cis-isomers show higher clearing temperatures (Tc) and broader nematic ranges for trans-derivatives. POM and X-ray diffraction can correlate molecular packing with phase behavior .

Q. What experimental strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from varying catalyst systems or reaction times. A factorial design of experiments (DoE) can optimize parameters:

  • Catalyst loading (e.g., 1–5 mol% DMAP)
  • Temperature (room temp vs. reflux)
  • Solvent polarity (dichloromethane vs. toluene) Statistical analysis (ANOVA) identifies significant factors .

Q. How can computational modeling predict this compound’s mesophase behavior?

Molecular dynamics (MD) simulations with force fields like OPLS-AA can model packing efficiency. Density Functional Theory (DFT) calculates dipole moments and polarizabilities to predict phase transitions. Validation against experimental DSC data is crucial .

Q. What methodologies address discrepancies in toxicity data across structurally analogous compounds?

Cross-reference acute toxicity studies (e.g., OECD Guideline 423) for related esters. In vitro assays (e.g., MTT for cytotoxicity) and comparative QSAR (Quantitative Structure-Activity Relationship) models can identify structural determinants of toxicity .

Q. How can this compound be integrated into cross-disciplinary research (e.g., photonics or supramolecular chemistry)?

  • Photonics : Incorporate into light-driven actuators by functionalizing with azobenzene groups for photoalignment.
  • Supramolecular Chemistry : Study host-guest interactions with cyclodextrins via isothermal titration calorimetry (ITC).
  • Biomaterials : Evaluate lipid bilayer interactions using Langmuir-Blodgett troughs .

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